molecular formula C17H22N6O B6449555 6-{5-cyclobutanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine CAS No. 2549050-58-8

6-{5-cyclobutanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine

Cat. No.: B6449555
CAS No.: 2549050-58-8
M. Wt: 326.4 g/mol
InChI Key: LRLUSDRKRLBALQ-UHFFFAOYSA-N
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Description

6-{5-cyclobutanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine is a useful research compound. Its molecular formula is C17H22N6O and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.18550935 g/mol and the complexity rating of the compound is 497. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is the sigma-2 (σ2) receptor , which was recently identified as the Transmembrane Protein 97 (TMEM97) , also known as MAC30 (Meningioma-associated protein) . This protein plays a crucial role in various diseases and conditions such as Niemann-Pick disease, schizophrenia, neuropathic pain, traumatic brain injury, cancer, drug addiction, and Alzheimer’s disease .

Mode of Action

The compound interacts with the sigma-2 receptor, leading to a series of biochemical reactions. The exact mode of action is still under investigation in numerous laboratories and ongoing clinical trials .

Biochemical Pathways

The sigma-2 receptor is present in the endoplasmic reticulum (ER) and lysosomes where it binds to cholesterol . The interaction of the compound with the sigma-2 receptor can affect these biochemical pathways, leading to downstream effects. The specific pathways and their downstream effects are still being researched .

Pharmacokinetics

The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties have been evaluated using in vitro ADME assays . The results of these assays can provide insights into the compound’s bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action are still under investigation. It has been disclosed that sigma-2 ligands can prevent the synaptotoxic impact of aβ oligomers (aβo, oligomers of aβ42) on neurons by blocking their interactions with neuronal receptors . This suggests that sigma-2 may be a viable therapeutic target for the treatment of Alzheimer’s disease .

Properties

IUPAC Name

cyclobutyl-[2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O/c1-21-10-20-14-15(21)18-9-19-16(14)22-5-12-7-23(8-13(12)6-22)17(24)11-3-2-4-11/h9-13H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLUSDRKRLBALQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)C5CCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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